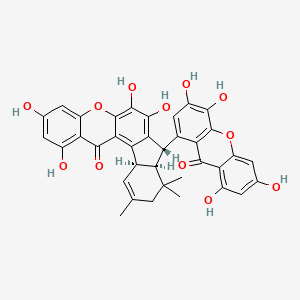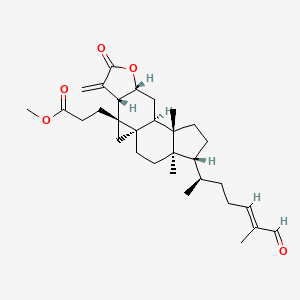
Griffipavixanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Griffipavixanthone (GPX) is a dimeric xanthone isolated from Garcinia oblongifolia Champ . It has been found to inhibit the growth of human Non-small-cell lung cancer H520 cells in a dose- and time-dependent manner .
Synthesis Analysis
The synthesis of Griffipavixanthone has been reported in various studies . The synthesis of the natural product is accomplished via dimerization of a p-quinone methide using a chiral phosphoric acid catalyst .Molecular Structure Analysis
Griffipavixanthone has a complex molecular structure. Its chemical name is (8S,8aS,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one .Chemical Reactions Analysis
The synthesis of xanthones like Griffipavixanthone involves various chemical reactions. These include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Physical And Chemical Properties Analysis
Griffipavixanthone is a yellow powder with a molecular weight of 652.6. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Anti-Cancer Activity
GPX has been found to have significant anti-cancer properties. It has been shown to inhibit the growth of H520 cells, a type of human non-small-cell lung cancer (NSCLC), in a dose- and time-dependent manner . The IC50 values, which indicate the concentration of GPX required to inhibit cell growth by 50%, were found to be 3.03 ± 0.21 μM at 48 hours .
Induction of Apoptosis
GPX induces apoptosis, or programmed cell death, in cancer cells. This was observed in H520 cells treated with GPX . The morphologic characteristics of apoptosis and apoptotic bodies were observed under a fluorescence microscope and transmission electron microscope .
Effect on Mitochondrial Membrane Potential
GPX has been found to reduce the mitochondrial membrane potential . This is significant because the mitochondrial membrane potential is critical for maintaining the function of the mitochondria, the powerhouse of the cell. Disruption of this potential can lead to cell death.
Generation of Reactive Oxygen Species (ROS)
GPX treatment has been shown to increase the production of intracellular ROS . ROS are chemically reactive molecules that contain oxygen. While they play important roles in cell signaling and homeostasis, excessive amounts can lead to significant damage to cell structures, a phenomenon known as oxidative stress.
Activation of Caspase-3
GPX has been found to cleave and activate caspase-3 . Caspase-3 is a critical executioner of apoptosis, as it is responsible for the proteolytic cleavage of many key proteins.
Suppression of Pulmonary Metastasis
In vivo studies have indicated that GPX can suppress pulmonary metastasis without significant side effects against other organs in nude mice . This suggests that GPX could potentially be used as a therapeutic agent in the treatment of lung cancer metastasis.
Mécanisme D'action
Target of Action
Griffipavixanthone (GPX), a dimeric xanthone isolated from Garcinia esculenta, primarily targets the RAF proteins . The RAF family proteins play a crucial role in promoting tumor metastasis and proliferation . GPX has been identified as a B-RAF and C-RAF inhibitor against esophageal cancer cells .
Mode of Action
GPX interacts with its targets, the RAF proteins, leading to their inhibition . This inhibition significantly reduces cell migration and invasion, as confirmed by wound healing, transwell migration, and matrigel invasion assays . Furthermore, exposure to GPX induces G2/M cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by GPX is the RAF-MEK-ERK cascade . GPX suppresses cancer metastasis and proliferation through downregulation of RAF-MEK-ERK cascade proteins as well as RAF mRNA levels . This pathway is involved in cell proliferation, metastasis, and cell survival .
Pharmacokinetics
The bioavailability of gpx is suggested by its significant effects on cell proliferation and apoptosis in vitro .
Result of Action
The action of GPX results in significant molecular and cellular effects. It inhibits cell proliferation in a dose- and time-dependent manner . GPX also induces cell apoptosis through the mitochondrial apoptotic pathway, accompanied by reactive oxygen species (ROS) production . In addition, GPX cleaves and activates caspase-3 .
Action Environment
The significant effects of gpx on cell proliferation and apoptosis in vitro suggest that it may be effective in a variety of cellular environments .
Safety and Hazards
Propriétés
IUPAC Name |
(8S,8aS,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVRSRPLHVWCH-JNFGOLMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]([C@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




